4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . It is known for its unique structure, which includes a benzoic acid moiety linked to a tetrahydropyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-pyridinecarboxylic acid with appropriate reagents to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions include pyridine derivatives, benzyl alcohol derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a therapeutic agent for neurological disorders, given its structural resemblance to neurotransmitter analogs.
Mechanism of Action
The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzoic acid hydrochloride include:
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and used in Parkinson’s disease research.
Uniqueness
What sets this compound apart is its unique combination of a benzoic acid moiety with a tetrahydropyridine ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMWRRDFIKAXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.